1-Fluoro-3-(pentafluoroethyl)benzene
Overview
Description
1-Fluoro-3-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4F6. It is a fluorinated aromatic compound, characterized by the presence of a fluoro group and a pentafluoroethyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Scientific Research Applications
1-Fluoro-3-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceuticals that require fluorinated aromatic structures.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
Target of Action
Fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination . This process involves the cleavage of carbon-fluorine (C–F) bonds, which are the strongest bonds in organic chemistry .
Pharmacokinetics
The pharmacokinetics of fluorinated compounds can be influenced by their strong c–f bonds and the resulting stability of these compounds .
Result of Action
Fluorinated compounds are known to accumulate in the environment and the human body due to their stability .
Biochemical Analysis
Biochemical Properties
1-Fluoro-3-(pentafluoroethyl)benzene plays a significant role in biochemical reactions, particularly in the field of proteomics research . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, the compound may interact with cofactors, such as NADPH, which are essential for the enzymatic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and function.
Preparation Methods
The synthesis of 1-Fluoro-3-(pentafluoroethyl)benzene typically involves the fluorination of benzene derivatives. One common method includes the reaction of fluorobenzene with pentafluoroethyl iodide in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to achieve high yields . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-Fluoro-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .
Comparison with Similar Compounds
1-Fluoro-3-(pentafluoroethyl)benzene can be compared with other fluorinated aromatic compounds such as:
- 1-Fluoro-2-(pentafluoroethyl)benzene
- 1-Fluoro-4-(pentafluoroethyl)benzene
- 1-Fluoro-3-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position and type of fluorinated groups attached to the benzene ring. The unique combination of fluoro and pentafluoroethyl groups in this compound gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWFBHAJIRLYRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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